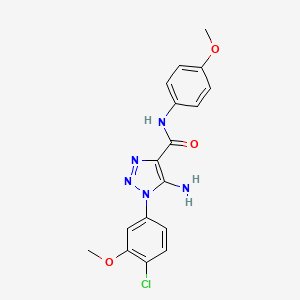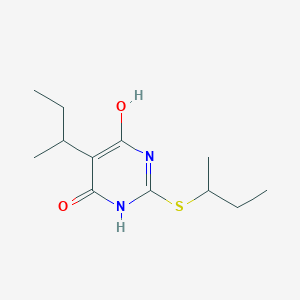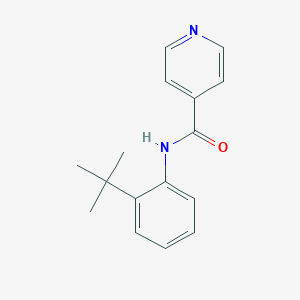![molecular formula C16H17NO3 B5169778 2-hydroxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5169778.png)
2-hydroxy-N-[2-(4-methylphenoxy)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N-[2-(4-methylphenoxy)ethyl]benzamide is an organic compound with the molecular formula C16H17NO3 It is a benzamide derivative that features a hydroxy group and a 4-methylphenoxyethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[2-(4-methylphenoxy)ethyl]benzamide typically involves the reaction of 2-hydroxybenzamide with 2-(4-methylphenoxy)ethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-hydroxy-N-[2-(4-methylphenoxy)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzamide moiety can undergo substitution reactions, where the hydroxy or methylphenoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine or alcohol.
Aplicaciones Científicas De Investigación
2-hydroxy-N-[2-(4-methylphenoxy)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzamide derivatives have shown efficacy.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N-[2-(4-methylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methylphenoxy groups may play a role in binding to these targets, influencing their activity and leading to the compound’s observed effects. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide: Similar structure but with a methoxy group instead of a methyl group.
2-hydroxy-N-[2-(4-chlorophenoxy)ethyl]benzamide: Contains a chlorophenoxy group instead of a methylphenoxy group.
2-hydroxy-N-[2-(4-nitrophenoxy)ethyl]benzamide: Features a nitrophenoxy group in place of the methylphenoxy group.
Uniqueness
2-hydroxy-N-[2-(4-methylphenoxy)ethyl]benzamide is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the methylphenoxy group may confer distinct properties compared to other similar compounds, making it valuable for specific research and industrial applications.
Propiedades
IUPAC Name |
2-hydroxy-N-[2-(4-methylphenoxy)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12-6-8-13(9-7-12)20-11-10-17-16(19)14-4-2-3-5-15(14)18/h2-9,18H,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVNNPPFJGXQBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197799 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-13H-naphtho[2,3-c]acridine-5,8,14-trione](/img/structure/B5169711.png)

![2,4-dichloro-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5169729.png)
![2-Methoxy-4-methyl-1-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethoxy]benzene](/img/structure/B5169733.png)
![3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-4-piperidin-1-ylbenzoic acid](/img/structure/B5169735.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-phenyloxane-4-carbonyl)piperazine](/img/structure/B5169740.png)

![4-(2-bicyclo[2.2.1]hept-5-enylmethyl)morpholine](/img/structure/B5169771.png)
![2-methyl-N-[3-(4-methylphenoxy)propyl]propan-2-amine](/img/structure/B5169775.png)

![N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide](/img/structure/B5169789.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-3-(2-furyl)-N-methylpropanamide](/img/structure/B5169803.png)
